Structural Differentiation of the 2-(3-Trifluoromethylbenzenesulfonyl) Moiety Versus Common Cyclopenta[d]pyrimidine Comparator Substitution Patterns
The target compound bears a 3-(trifluoromethyl)benzenesulfonyl group at the pyrimidine 2-position—a structural feature that is absent from the most clinically advanced cyclopenta[d]pyrimidines, including GDC-0068 (2-isopropylamino substitution), the AKT inhibitor series (2-chloro, 2-amino, or 2-alkoxy), and the anilino-substituted antidepressant series (2-anilino) . The electron-withdrawing trifluoromethyl group (-CF3) on the meta position of the phenylsulfonyl ring is a distinctive pharmacophoric element that can modulate both potency and isoform selectivity within the PI5P4K family, based on published SAR from thienylpyrimidine PI5P4Kγ inhibitor programs, where analogous trifluoromethyl-phenyl motifs contributed to potency optimization . While no direct head-to-head activity data comparing the target compound against a named analog has been published in the peer-reviewed literature, the structural uniqueness of this substitution pattern precludes functional interchangeability with any single commercially available cyclopenta[d]pyrimidine comparator.
| Evidence Dimension | 2-Position substituent identity |
|---|---|
| Target Compound Data | 3-(Trifluoromethyl)benzenesulfonyl (–SO₂–C₆H₄–CF₃ at meta position); molecular weight 342.34 g/mol; InChI Key SMNCELPDQACNHR-UHFFFAOYSA-N |
| Comparator Or Baseline | GDC-0068 (Ipatasertib): 2-isopropylamino substitution ; Antidepressant series: 2-anilino substitution ; AKT inhibitor patent series: 2-chloro, 2-amino, or 2-alkoxy ; Thienylpyrimidine PI5P4Kγ inhibitors: 2-thienyl or 2-aryl substitutions |
| Quantified Difference | Qualitative structural difference only; no activity data for head-to-head comparison available in public domain |
| Conditions | Structural comparison based on published patent and journal literature (2012–2022) |
Why This Matters
Procurement of a structurally mismatched cyclopenta[d]pyrimidine analog (e.g., GDC-0068 or a 2-chloro derivative) would yield a compound with fundamentally different target engagement, rendering experimental results incomparable to studies using the target compound.
- [1] Blake, J.F., et al. Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors. J. Med. Chem. 2012, 55, 8110–8127. DOI: 10.1021/jm301024w View Source
- [2] Rooney, T.P.C., et al. The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules. J. Med. Chem. 2023, 66, 804–821. DOI: 10.1021/acs.jmedchem.2c01647 View Source
- [3] EP 0529877A1. Cyclopenta[d]pyrimidine Derivatives, Their Preparation and Use. Adir et Compagnie, 1993. View Source
